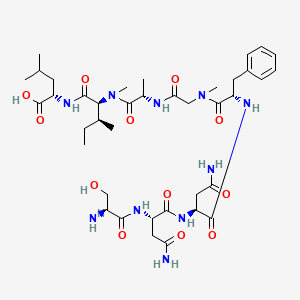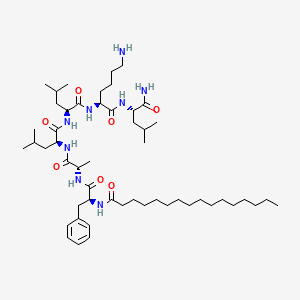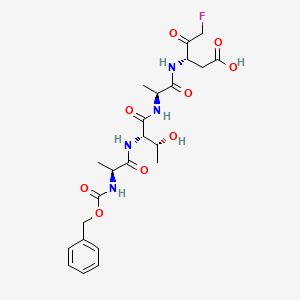
SNNF(N-Me)GA(N-Me)IL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide comprising double N-methylated derivatives of a partial islet amyloid polypeptide (IAPP) sequence. This compound is known for its amyloidogenic and cytotoxic properties . It has a molecular weight of 862.97 and a molecular formula of C39H62N10O12 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SNNF(N-Me)GA(N-Me)IL are not well-documented. large-scale peptide synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process involves optimizing reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
SNNF(N-Me)GA(N-Me)IL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Applications De Recherche Scientifique
SNNF(N-Me)GA(N-Me)IL has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in the context of diseases like type 2 diabetes.
Medicine: Explored for its potential therapeutic applications in treating amyloid-related diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of SNNF(N-Me)GA(N-Me)IL involves its interaction with cellular components, leading to amyloid formation and cytotoxicity. The compound targets specific molecular pathways involved in protein aggregation and cell death. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular homeostasis and induce apoptosis .
Comparaison Avec Des Composés Similaires
SNNF(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which enhances its amyloidogenic and cytotoxic properties. Similar compounds include:
IAPP (Islet Amyloid Polypeptide): The parent peptide from which this compound is derived.
N-Methylated Peptides: Other peptides with N-methylation modifications that exhibit similar biological activities.
Amyloidogenic Peptides: Peptides known to form amyloid fibrils and associated with diseases like Alzheimer’s and type 2 diabetes.
Propriétés
Formule moléculaire |
C39H62N10O12 |
|---|---|
Poids moléculaire |
863.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
Clé InChI |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)



![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)





